6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole is a synthetic heterocyclic compound notable for its potential applications in pharmaceuticals and materials science. This compound features a complex structure that includes a benzoxazole ring and a diazepane ring connected by a sulfonyl group. It was initially synthesized by Pfizer Inc. in 2008 as a candidate for treating inflammatory diseases, particularly due to its ability to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammation regulation.
The compound's molecular formula is , with a molecular weight of 413.92 g/mol. It falls under the category of organic compounds known for their diverse biological activities, particularly in medicinal chemistry.
The synthesis of 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole involves several key steps:
Characterization techniques employed include nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and X-ray crystallography, which provide detailed insights into the compound's structure and purity.
The molecular structure of 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole can be represented using various chemical notation systems:
InChI=1S/C19H22ClN3O3S/c20-15-7-8-17(14-15)23-19(24)18(11-12-22(18)9-10-21)16(25)13-5-6-13/h7-8,14H,5-6,9-12H2,1-4H3
QFQKZVZQGZJYFQ-UHFFFAOYSA-N
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=C(O3)C=C(C=C4)Cl
These notations help in understanding the compound's chemical behavior and interactions .
The primary chemical reactions involving 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole are centered around its role as a phosphodiesterase 4 inhibitor. The mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition leads to reduced inflammation responses in biological systems.
Additionally, potential reactions with other compounds may include nucleophilic substitutions or electrophilic additions due to the presence of reactive functional groups within its structure.
The mechanism of action for 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole primarily involves its inhibition of phosphodiesterase 4. By blocking this enzyme's activity, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to downstream effects that reduce inflammation. This pathway is crucial for developing therapeutic agents targeting inflammatory diseases such as rheumatoid arthritis and asthma.
The compound exhibits several notable physical and chemical properties:
These properties suggest that the compound has suitable characteristics for pharmaceutical applications, including adequate solubility for formulation purposes.
6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole has significant potential as a therapeutic agent due to its anti-inflammatory properties. Research indicates its efficacy in treating conditions such as:
Ongoing studies aim to further explore its safety profile and therapeutic effectiveness in clinical settings. The compound's unique structure also positions it as a candidate for additional research in materials science and other fields requiring novel organic compounds.
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0